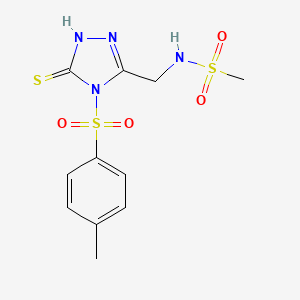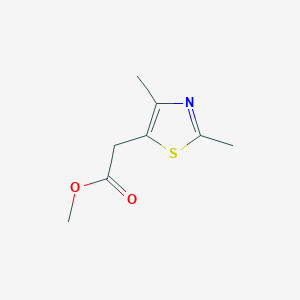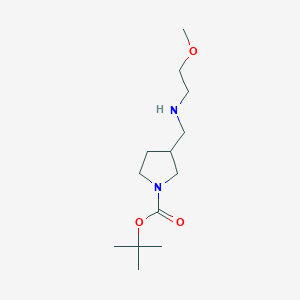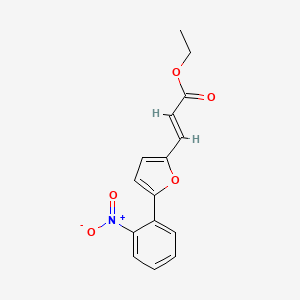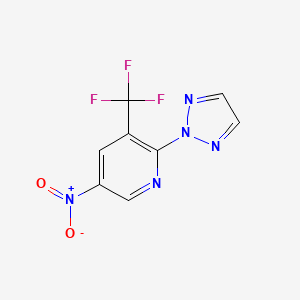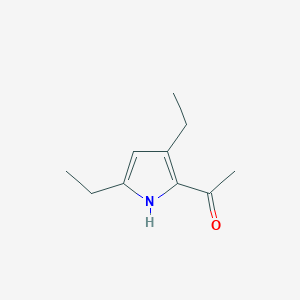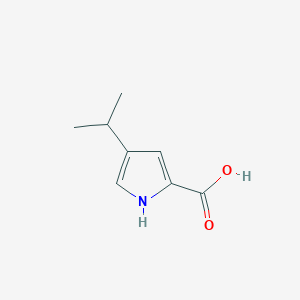
4-Isopropyl-1H-pyrrole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-1H-pyrrole-2-carboxylic Acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of an isopropyl group at the fourth position and a carboxylic acid group at the second position of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1H-pyrrole-2-carboxylic Acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with isopropylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This preparative procedure is highly tolerant of various functional groups, making it a versatile method for synthesizing pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反応の分析
Types of Reactions
4-Isopropyl-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylates and carboxamides.
Reduction: Alcohols or other reduced derivatives.
Substitution: N-substituted pyrroles.
科学的研究の応用
4-Isopropyl-1H-pyrrole-2-carboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex pyrrole derivatives and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Isopropyl-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, further modulating its biological activity .
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxylic Acid: A closely related compound with similar chemical properties but lacking the isopropyl group.
Indole-2-carboxylic Acid: Another heterocyclic compound with a similar carboxylic acid group but a different ring structure.
Uniqueness
4-Isopropyl-1H-pyrrole-2-carboxylic Acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-propan-2-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h3-5,9H,1-2H3,(H,10,11) |
InChIキー |
FGRVVXIXWZZBCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CNC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


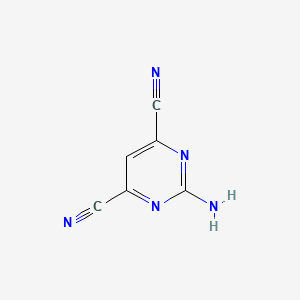

![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
